N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Overview
Description
N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, commonly known as MS023, is a novel small-molecule inhibitor that has gained attention in the scientific community due to its potential applications in cancer research. MS023 has been shown to inhibit the activity of a specific protein, which is involved in the regulation of cell growth and division.
Scientific Research Applications
Synthesis and Chemical Applications
Weinreb Amide-Based Synthesis
Weinreb amide based synthetic equivalents, including N-methoxy-N-methyl-N′-phenylsulfonyl glycinamide, have been developed for the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline frameworks. This method offers a convenient approach for synthesizing N-phenylsulfonyl protected 4-aryl-1,2,3,4-tetrahydroisoquinoline through reduction and acid-promoted cyclization (Kommidi, Balasubramaniam, & Aidhen, 2010).
Organophosphorus Heterocycles Synthesis
The reaction of Lawesson's Reagent with glycinamides, including those similar to the compound , has been explored for the synthesis of 1,3,2-diazaphospholidin-4-thione-2-sulfides. These compounds have shown potential for selective herbicidal activity (He & Chen, 1997).
Pharmacological Applications
Osteoclastogenesis Inhibition
A study has shown that compounds like N-phenyl-methylsulfonamido-acetamide (PMSA) and its derivatives, which share structural similarities with N
2-(4-methoxyphenyl)-N2-[(4-methylphenyl)sulfonyl]glycinamide, can inhibit osteoclast differentiation, suggesting potential applications in treating osteoporosis (Cho et al., 2020).Anticancer Activity
Sulfonamide analogues, including those structurally similar to the target compound, have been evaluated for their anticancer activities. Compounds like N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide have shown promise as antitumor agents disrupting tubulin polymerization, indicating a potential research avenue for N
2-(4-methoxyphenyl)-N2-[(4-methylphenyl)sulfonyl]glycinamide (Owa et al., 2002).
properties
IUPAC Name |
2-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-12-3-9-15(10-4-12)23(20,21)18(11-16(17)19)13-5-7-14(22-2)8-6-13/h3-10H,11H2,1-2H3,(H2,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSVARISZWIFMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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